molecular formula C11H8ClF3O3 B13248639 6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13248639
M. Wt: 280.63 g/mol
InChI Key: ULMVWDNSQUQMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has gained attention due to its unique chemical structure, which includes a trifluoromethyl group and a chloro substituent, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromene core structure.

    Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions.

    Carboxylation: The final step involves the carboxylation of the chromene core to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoropurine: Another compound with a chloro substituent, but with a fluorine atom instead of a trifluoromethyl group.

    2-(Trifluoromethyl)purine: Contains a trifluoromethyl group but lacks the chloro substituent.

Uniqueness

6-Chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the combination of its chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8ClF3O3

Molecular Weight

280.63 g/mol

IUPAC Name

6-chloro-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H8ClF3O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-3,7,9H,4H2,(H,16,17)

InChI Key

ULMVWDNSQUQMSP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=C1C=C(C=C2)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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